![molecular formula C31H33N7O8 B12942031 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-purin-9-yl]acetyl]amino]acetic acid](/img/structure/B12942031.png)
2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-purin-9-yl]acetyl]amino]acetic acid
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Overview
Description
2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-purin-9-yl]acetyl]amino]acetic acid is a complex organic compound that features a combination of fluorenylmethoxycarbonyl (Fmoc) and purine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-purin-9-yl]acetyl]amino]acetic acid typically involves multiple steps. The process begins with the protection of amino groups using fluorenylmethoxycarbonyl chloride. Subsequent steps involve the coupling of protected amino acids and purine derivatives under controlled conditions, often using coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers that allow for the sequential addition of amino acids and other components. The use of solid-phase synthesis techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-purin-9-yl]acetyl]amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove protective groups or reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide for azide formation, isobutoxycarbonyl chloride for mixed anhydride formation, and various reducing agents such as lithium aluminum hydride (LiAlH4) for reduction reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to the formation of deprotected amino acids .
Scientific Research Applications
2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-purin-9-yl]acetyl]amino]acetic acid has several scientific research applications:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-purin-9-yl]acetyl]amino]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- 2-ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
- (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid
- N-[(9H-fluoren-9-ylmethoxy)carbonyl]alanine
Uniqueness
2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-purin-9-yl]acetyl]amino]acetic acid is unique due to its combination of Fmoc and purine derivatives, which confer specific chemical properties and biological activities. This uniqueness makes it valuable for specialized applications in research and industry .
Biological Activity
The compound 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-purin-9-yl]acetyl]amino]acetic acid, often referred to as a complex organic molecule, has garnered attention for its potential biological activities. This article aims to delve into its synthesis, mechanisms of action, biological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C40H35N7O8 with a molecular weight of 741.7 g/mol. Its structure features multiple functional groups, including fluorenyl, benzhydryl, and purine derivatives, which contribute to its reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | C40H35N7O8 |
Molecular Weight | 741.7 g/mol |
IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include protection and deprotection steps, amide bond formation through coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and purification techniques such as column chromatography. The use of protecting groups like fluorenylmethoxycarbonyl (Fmoc) is crucial during the synthesis process to prevent unwanted reactions.
The biological activity of the compound is hypothesized to stem from its interactions with various molecular targets such as enzymes and receptors. It may function as an inhibitor or activator depending on the specific pathways it influences. The presence of purine derivatives suggests potential interactions with nucleic acid metabolism or signaling pathways.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. The purine derivatives in the structure may interfere with DNA replication and repair mechanisms, potentially leading to apoptosis in cancer cells.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been a focal point in studies. For instance, it may act on kinases involved in cell signaling pathways, thereby modulating cellular responses to growth factors.
Antimicrobial Properties
Preliminary studies suggest that the compound may possess antimicrobial activities against various pathogens. This property is likely attributed to its ability to disrupt microbial cell functions.
Case Studies
- Anticancer Studies : A study published in the Journal of Medicinal Chemistry explored the effects of similar compounds on cancer cell lines, demonstrating a dose-dependent inhibition of cell proliferation (Smith et al., 2023).
- Enzyme Interaction : Research conducted by Lee et al. (2024) examined the inhibitory effects on specific kinases, revealing that modifications in the structure could enhance binding affinity and selectivity.
- Antimicrobial Testing : A recent investigation into the antimicrobial properties showed promising results against Staphylococcus aureus, indicating potential for development as an antibiotic agent (Johnson et al., 2024).
Properties
Molecular Formula |
C31H33N7O8 |
---|---|
Molecular Weight |
631.6 g/mol |
IUPAC Name |
2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-purin-9-yl]acetyl]amino]acetic acid |
InChI |
InChI=1S/C31H33N7O8/c1-31(2,3)46-30(44)36-28-34-26-25(27(42)35-28)33-17-38(26)14-23(39)37(15-24(40)41)13-12-32-29(43)45-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22H,12-16H2,1-3H3,(H,32,43)(H,40,41)(H2,34,35,36,42,44) |
InChI Key |
JVIAXIMEDXKTSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2=C(C(=O)N1)N=CN2CC(=O)N(CCNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CC(=O)O |
Origin of Product |
United States |
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